Benzovesamicol

Descripción

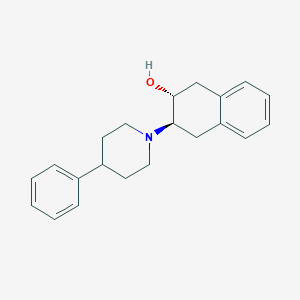

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H25NO |

|---|---|

Peso molecular |

307.4 g/mol |

Nombre IUPAC |

(2R,3R)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C21H25NO/c23-21-15-19-9-5-4-8-18(19)14-20(21)22-12-10-17(11-13-22)16-6-2-1-3-7-16/h1-9,17,20-21,23H,10-15H2/t20-,21-/m1/s1 |

Clave InChI |

UUCLSDHQYDLBNN-NHCUHLMSSA-N |

SMILES isomérico |

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=CC=CC=C4C[C@H]3O |

SMILES canónico |

C1CN(CCC1C2=CC=CC=C2)C3CC4=CC=CC=C4CC3O |

Sinónimos |

benzovesamicol |

Origen del producto |

United States |

Advanced Synthetic and Radiochemical Methodologies for Benzovesamicol Derivatives

Stereoselective Synthesis of Benzovesamicol Core Structures

The synthesis of the this compound core is centered on achieving specific stereoisomers, as the biological activity is highly dependent on the three-dimensional arrangement of the molecule. The (2R,3R)-trans-isomer, in particular, is often the most potent and selective enantiomer for targeting the VAChT.

Enantiomeric Resolution Techniques for Isomers (e.g., (2R,3R)-trans-isomer)

Achieving enantiomeric purity is a critical step in the synthesis of this compound derivatives. The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is essential because different enantiomers can exhibit varied binding affinities and selectivities for the VAChT. nih.gov

One of the most effective methods for resolving this compound and its analogs is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). mdpi.com This technique allows for the direct separation of enantiomers without the need for derivatization. A commonly used CSP is cellulose tris(3,5-dimethylphenyl carbamate), which has proven successful in resolving a wide array of vesamicol (B58441) and this compound analogs. scholaris.ca The separation is typically optimized by adjusting the mobile phase, often a mixture of hexane, 2-propanol, and diethylamine, to achieve the best resolution between the enantiomeric pairs. This HPLC-based method is not only analytical for determining enantiomeric purity but can also be applied on a preparative scale to purify specific antipodes, such as those required for clinical evaluation.

Another established, though often more laborious, technique is diastereomeric crystallization . This classical resolution method involves reacting the racemic this compound mixture with a single, pure enantiomer of a chiral resolving agent to form a mixture of diastereomers. researchgate.netduke.edu These diastereomeric salts or derivatives possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. researchgate.net After separation, the chiral resolving agent is cleaved to yield the pure, individual enantiomers of the this compound derivative. scholaris.caduke.edu For instance, enantiomers of derivatives like 5-iodothis compound (5-IBVM) have been resolved by forming diastereomeric esters with (S)-(-)-α-trifluoromethylphenylacetyl (MTPA) chloride, followed by chromatographic separation and subsequent cleavage of the MTPA group. scholaris.ca

| Technique | Principle | Stationary/Mobile Phase or Reagent | Application Example |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Stationary Phase: Cellulose tris(3,5-dimethylphenyl carbamate) (Chiracel OD).Mobile Phase: Hexane-2-propanol-diethylamine mixtures. | Direct optical resolution of vesamicol, this compound, and various positional isomers of iodothis compound (IBVM). scholaris.ca |

| Diastereomeric Resolution | Conversion of enantiomers into diastereomers with different physical properties, allowing separation. | Resolving Agent: (S)-(-)-α-trifluoromethylphenylacetyl (MTPA) chloride. scholaris.ca | Resolution of precursors for 5-IBVM, 7-IBVM, and 5-HOBVM. scholaris.ca |

Precursor Chemistry for Radiolabeling

The synthesis of precursors is a foundational aspect of developing radiolabeled this compound analogs for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These precursors are designed to have a specific site for the attachment of a radionuclide in the final step of the synthesis. The choice of precursor depends on the radioisotope to be used (e.g., ¹⁸F, ¹¹C, ¹²³I) and the desired labeling chemistry.

For Fluorine-18 (B77423) labeling , a common strategy involves the synthesis of a precursor bearing a good leaving group, such as a tosylate (toluenesulfonate) or nitro group. For example, the precursor for [¹⁸F]fluoroethoxy-benzovesamicol ([¹⁸F]FEOBV) is (-)-(2R,3R)-5-(2-tosyloxyethoxy)-benzovesamicol. This molecule is synthesized from the enantiomerically pure (-)-isomer of aminothis compound, which undergoes diazotization to create a phenol, followed by reaction with ethylene glycol ditosylate to attach the tosyloxyethoxy side chain. The tosylate group serves as an excellent leaving group for subsequent nucleophilic substitution with the [¹⁸F]fluoride ion.

For Carbon-11 labeling , precursors are typically desmethyl analogs. For instance, to synthesize (-)-[¹¹C]-5-N-methylaminothis compound ([¹¹C]-MABV), the corresponding desmethyl precursor, (-)-5-N-aminothis compound, is required. scholaris.ca This precursor allows for the direct methylation of the amino group using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

For Iodine-123/125 labeling , the most common precursors are organostannane derivatives, particularly trialkylstannanes (e.g., tributylstannyl or trimethylstannyl). mdpi.comscholaris.ca These stannylated precursors are synthesized via methods such as the O-alkylation of a hydroxythis compound with a stannylated alkyl halide. scholaris.ca The carbon-tin bond in these precursors is readily cleaved by electrophilic radioiodine in a process called iododestannylation, allowing for the regioselective introduction of the iodine radioisotope. mdpi.comscholaris.ca

Radiosynthesis of this compound Analogs for Advanced Research Probes

The introduction of a positron- or gamma-emitting radionuclide into the this compound structure transforms it into an imaging probe capable of tracking the density and distribution of VAChT in the living brain. The radiosynthesis must be rapid, efficient, and produce a final product with high specific activity and radiochemical purity.

Fluorine-18 Radiolabeling Strategies (e.g., nucleophilic radiofluorination, O-alkylation, microwave irradiation methods)

Fluorine-18 is a favored radionuclide for PET due to its convenient half-life (109.8 minutes) and low positron energy. The primary method for its incorporation into this compound analogs is nucleophilic radiofluorination . This involves the displacement of a leaving group by [¹⁸F]fluoride.

A prominent example is the synthesis of [¹⁸F]FEOBV, which is achieved by reacting the tosyloxyethoxy-benzovesamicol precursor with no-carrier-added [¹⁸F]fluoride. The reaction is typically carried out in a solvent like acetonitrile in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), and a weak base like potassium carbonate. This O-alkylation reaction is often accelerated using conventional heating or microwave irradiation , which can significantly reduce reaction times from several minutes to just seconds, a critical advantage when working with short-lived isotopes. The resulting radiolabeled compound is then purified via HPLC to ensure it is free of unreacted fluoride and chemical precursors before use. Radiochemical yields for this process can exceed 60% (decay-corrected).

| Method | Precursor | Reagents | Key Features |

| Nucleophilic Radiofluorination (O-alkylation) | Tosyloxyethoxy-benzovesamicol | [¹⁸F]F⁻/K₂CO₃/Kryptofix 2.2.2 in acetonitrile | High efficiency; leaving group (tosylate) is displaced by [¹⁸F]F⁻. |

| Microwave Irradiation | Tosyloxyethoxy-benzovesamicol | Same as above | Dramatically reduces reaction time, improving decay-corrected yields. |

Carbon-11 Radiolabeling Techniques (e.g., aminocarbonylations, cross-coupling protocols)

Carbon-11 (t₁/₂ = 20.4 minutes) allows for the labeling of molecules without altering their biological activity, as carbon is an intrinsic element of the drug. A common strategy for introducing ¹¹C is through methylation of amine or hydroxyl groups using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The synthesis of [¹¹C]-MABV, for example, involves the N-methylation of its desmethyl amine precursor.

More advanced methods include palladium-mediated aminocarbonylations and cross-coupling protocols . nih.gov These reactions utilize [¹¹C]carbon monoxide ([¹¹C]CO) as the labeling agent. In aminocarbonylation, a triflate precursor of this compound can be reacted with an amine and [¹¹C]CO in the presence of a palladium catalyst to form a [¹¹C]amide. nih.gov This approach was used to synthesize a series of 5-substituted this compound analogs containing N-substituted amides to explore structure-activity relationships. nih.gov

Cross-coupling reactions , such as the Stille or Suzuki reactions, are also powerful tools. For a Stille coupling, an organostannane precursor can be coupled with an iodoarene in the presence of [¹¹C]CO and a palladium catalyst to form a [¹¹C]ketone. While direct examples on this compound are specific, the methodology is broadly applied in PET chemistry and is adaptable to suitable this compound precursors. These transition-metal-mediated reactions have broadened the scope of ¹¹C chemistry, allowing for the creation of amides, ketones, and carboxylic acids directly on the aromatic core of complex molecules.

Iodine-123/125 Radiolabeling Approaches (e.g., exchange-labeling)

Iodine-123 (t₁/₂ = 13.2 hours) is used for SPECT imaging, while Iodine-125 (t₁/₂ = 59.4 days) is typically used for in vitro autoradiography and binding assays. The most prevalent method for radioiodination of this compound is electrophilic substitution on an activated aromatic ring, a form of exchange-labeling .

The standard approach is iododestannylation , which involves reacting a trialkylstannane precursor with radioiodide ([¹²³I]NaI or [¹²⁵I]NaI) in the presence of a mild oxidizing agent. mdpi.comscholaris.ca Common oxidizing agents include chloramine-T, peracetic acid, or Iodogen®. The oxidant converts the iodide ion into an electrophilic iodine species, which then attacks the carbon-tin bond, replacing the stannyl group with the iodine radioisotope. mdpi.com This reaction is highly regioselective, ensuring the radioiodine is attached at the desired position on the this compound molecule. The synthesis of (-)-5-[¹²³I]iodothis compound (¹²³I-IBVM) utilizes this robust and reliable method, providing the radiotracer in good yield and high radiochemical purity. scholaris.ca

Technetium-99m Conjugation Methods (e.g., DADT ligand conjugation)

The development of this compound derivatives radiolabeled with technetium-99m (99mTc) has been a significant area of research for the potential imaging of the vesicular acetylcholine (B1216132) transporter (VAChT). The favorable nuclear properties of 99mTc, including its 140 keV gamma emission and 6-hour half-life, make it ideal for Single Photon Emission Computed Tomography (SPECT). A key strategy in radiolabeling this compound with 99mTc involves the use of bifunctional chelating agents, such as the diaminodithiol (DADT) ligand system.

The conjugation of a DADT ligand to a this compound analogue is a critical step in creating a stable complex with 99mTc. A common approach involves modifying the this compound structure to include a reactive functional group that can be coupled to the chelator. For instance, a DADT ligand has been successfully conjugated to the 5-position of the this compound molecule. This was achieved by first synthesizing 5-aminomethylthis compound, which then serves as the precursor for coupling with a bifunctional DADT chelator. The coupling reaction can be facilitated using a reagent such as a BCA (bicyclic anhydride) thiolactone, which reacts with the amino group on the this compound derivative to form a stable amide bond, thereby attaching the DADT chelating moiety.

Once the this compound-DADT conjugate is synthesized and purified, the radiolabeling process with 99mTc is performed. This typically involves the reduction of the pertechnetate ion ([99mTc]TcO₄⁻), obtained from a 99Mo/99mTc generator, to a lower oxidation state that can be complexed by the DADT ligand. A reducing agent, often stannous chloride, is used for this purpose. The radiolabeling is commonly carried out using a transchelation method, where 99mTc is initially complexed with a weak chelator, such as glucoheptonate, to form an intermediate complex. This intermediate, [99mTc]glucoheptonate, then readily transfers the 99mTc to the more stable DADT chelate on the this compound molecule.

In a specific study, the radiolabeling of a DADT-benzovesamicol conjugate with [99mTc]glucoheptonate resulted in the formation of a mixture of two 99mTc complexes in a 4.7:1 ratio. Current time information in Miami, FL, US. The formation of multiple species can be attributed to the stereochemistry of the DADT ligand and the coordination geometry of the technetium core.

| Parameter | Details |

| Chelating Ligand | Diaminodithiol (DADT) |

| This compound Derivative | 5-aminomethylthis compound |

| Coupling Reagent | BCA thiolactone |

| Radionuclide | Technetium-99m (99mTc) |

| 99mTc Precursor | [99mTc]glucoheptonate |

| Resulting Products | Mixture of two 99mTc complexes (4.7:1 ratio) Current time information in Miami, FL, US. |

Purification and Analytical Techniques for Radiolabeled this compound

The purification and analysis of radiolabeled this compound derivatives are crucial steps to ensure the final product's quality, radiochemical purity, and suitability for in vitro and in vivo studies. Following the radiolabeling procedure, the reaction mixture may contain the desired radiolabeled compound, unreacted [99mTc]pertechnetate, reduced/hydrolyzed 99mTc, and potentially other radiolabeled byproducts. Therefore, robust purification and analytical methods are essential.

Purification:

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification of radiolabeled this compound derivatives. Current time information in Miami, FL, US. Reversed-phase HPLC (RP-HPLC) is particularly effective in separating the desired lipophilic radiolabeled compound from more polar impurities like free pertechnetate. A C18 column is commonly employed as the stationary phase, with a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with trifluoroacetic acid). The gradient and flow rate of the mobile phase are optimized to achieve a good separation of the different components in the reaction mixture. The eluate is passed through a radioactivity detector connected in series with a UV detector, allowing for the identification and collection of the radioactive peak corresponding to the purified 99mTc-benzovesamicol derivative.

Analytical Techniques:

To determine the radiochemical purity of the final product, several analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to confirm the purity of the collected fraction from the preparative HPLC. The conditions are often similar to the preparative method but on an analytical column with a lower flow rate to achieve higher resolution. The percentage of radioactivity associated with the desired product peak relative to the total radioactivity injected gives the radiochemical purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for the routine quality control of radiolabeled compounds. researchgate.net For 99mTc-labeled this compound derivatives, Instant Thin-Layer Chromatography on silica gel-coated plates (ITLC-SG) is often used. researchgate.net Different solvent systems (mobile phases) are used to separate the radiolabeled product from potential impurities. For example, a non-polar solvent like acetone or a mixture of methanol and chloroform will typically move the lipophilic 99mTc-benzovesamicol complex up the plate (higher Rf value), while polar impurities such as free [99mTc]pertechnetate will also move, and reduced/hydrolyzed 99mTc will remain at the origin (Rf = 0). Conversely, a polar solvent like saline will move the free pertechnetate to the solvent front (Rf = 1), while the radiolabeled product and reduced/hydrolyzed technetium remain at the origin. By using two different solvent systems, a comprehensive assessment of the radiochemical purity can be achieved. The distribution of radioactivity on the TLC plate is measured using a TLC scanner or by cutting the strip into sections and counting them in a gamma counter.

| Technique | Stationary Phase | Mobile Phase (Example) | Analyte Migration (Typical) |

| HPLC | Reversed-phase C18 | Gradient of Acetonitrile/Water with 0.1% TFA | Retention time is dependent on the lipophilicity of the compound. |

| TLC/ITLC | Silica Gel (ITLC-SG) | Acetone | 99mTc-Benzovesamicol: Moves from origin[99mTc]Pertechnetate: Moves to solvent frontReduced/Hydrolyzed 99mTc: Stays at origin |

| TLC/ITLC | Silica Gel (ITLC-SG) | Saline (0.9% NaCl) | 99mTc-Benzovesamicol: Stays at origin[99mTc]Pertechnetate: Moves to solvent frontReduced/Hydrolyzed 99mTc: Stays at origin |

Molecular and Pharmacological Characterization of Benzovesamicol Interaction with Vesicular Acetylcholine Transporter Vacht

Mechanistic Elucidation of VAChT Inhibition by Benzovesamicol

This compound inhibits VAChT by binding to a specific site on the transporter, often referred to as the vesamicol (B58441) receptor site. umich.edu This binding is non-competitive with acetylcholine (B1216132), suggesting that this compound does not directly compete with ACh for the same binding site but rather exerts its inhibitory effect through an alternative mechanism. umich.edunih.gov Recent high-resolution structural studies using cryo-electron microscopy have provided critical insights into how vesamicol, and by extension its analogs like this compound, interact with VAChT. cas.cnnih.gov These studies reveal that vesamicol binds to VAChT in a lumen-facing conformation and inhibits acetylcholine transport by preventing the transporter from transitioning to a cytoplasm-facing conformation. cas.cn

Allosteric Modulation Models for VAChT-Vesamicol Receptor Complex

The non-competitive nature of this compound binding to VAChT points towards an allosteric modulation mechanism. umich.edunih.gov Allosteric modulators bind to a site distinct from the orthosteric (agonist) binding site and induce a conformational change in the receptor that affects the binding or efficacy of the orthosteric ligand. wikipedia.orgelifesciences.org In the case of this compound and VAChT, binding to the vesamicol receptor site allosterically modulates the transporter, thereby inhibiting the uptake of acetylcholine into synaptic vesicles. bibliotekanauki.plresearchgate.net This allosteric interaction can influence the transporter's conformational dynamics, trapping it in a state that is unfavorable for acetylcholine transport. cas.cn

Ligand Binding Kinetics and Thermodynamics

Studies investigating the binding kinetics and thermodynamics of this compound and its analogs to VAChT provide crucial data on their affinity and interaction characteristics. These studies often involve in vitro binding assays using radiolabeled ligands. nih.govescholarship.org

In Vitro Binding Affinity Studies for VAChT (e.g., Kᵢ, IC₅₀ values)

In vitro competition binding assays are commonly used to determine the binding affinity of this compound derivatives for VAChT. nih.govescholarship.org These studies typically involve competing the test compound against a radiolabeled VAChT ligand, such as [³H]vesamicol. nih.govescholarship.orghzdr.deescholarship.org The binding affinity is often expressed as the inhibition constant (Kᵢ) or the concentration that inhibits 50% of specific binding (IC₅₀). escholarship.orghzdr.de Lower Kᵢ or IC₅₀ values indicate higher binding affinity.

Research has shown that various this compound analogs exhibit high affinity for VAChT. For example, some this compound derivatives have been reported to have sub-nanomolar affinities for VAChT. researchgate.net Specific examples from research findings include:

(±)-benzovesamicol has a Kᵢ value of 1.32 nM for rat VAChT. hzdr.de

(-)-2-methylspirothis compound showed an affinity of 16 ± 4 nM towards VAChT. researchgate.net

(-)-18a, a carbonyl-containing this compound analogue, displayed high potency with a VAChT Kᵢ of 0.59 ± 0.06 nM. escholarship.org

These values highlight the potent interaction of this compound derivatives with VAChT.

Here is a table summarizing some reported binding affinity data for this compound and its analogs:

| Compound | Assay Target | Species/Cell Line | Affinity Measure | Value | Citation |

| (±)-Benzovesamicol | VAChT | Rat brain | Kᵢ | 1.32 nM | hzdr.de |

| (-)-2-methylspirothis compound | VAChT | Not specified | Affinity | 16 ± 4 nM | researchgate.net |

| (-)-18a (Carbonyl analog) | VAChT | Not specified | Kᵢ | 0.59 ± 0.06 nM | escholarship.org |

| (E)-(R,R)-5-AOIBV | VAChT | Human VAChT | K𝘥 | 0.45 nM | nih.gov |

| (R,R)-5-FPOBV | VAChT | Human VAChT | K𝘥 | 0.77 nM | nih.gov |

| (-)-2 | VAChT | PC12A123.7 cells | Kᵢ | 1.6 ± 0.1 nM | escholarship.org |

| (+)-2 | VAChT | PC12A123.7 cells | Kᵢ | 34.0 ± 7.9 nM | escholarship.org |

| Vesamicol | VAChT | PC12A123.7 cells | Kᵢ | 10.2 ± 1.3 nM | escholarship.org |

Note: K𝘥 (dissociation constant) is also a measure of binding affinity, where lower values indicate higher affinity.

Stereospecificity of Binding to VAChT

The binding of this compound and its derivatives to VAChT is known to be highly stereoselective. umich.edubibliotekanauki.plnih.gov This means that different enantiomers (stereoisomers) of the compound can exhibit significantly different binding affinities and biological effects. umich.edubibliotekanauki.pl

Studies have consistently shown that one enantiomer, typically the (-)- or (S,S)-form, has a much higher affinity for VAChT compared to its (+)- or (R,R)-counterpart. umich.edunih.govbibliotekanauki.plnih.gov For instance, the (-)-isomer of FEOBV, a this compound analog, showed significantly higher cholinergic localization and biological effects compared to the (+)-isomer. umich.edu The IC₅₀ of the (+)-isomer of FEOBV for inhibiting in vitro binding to cortical membranes was nearly three orders of magnitude higher than that of the (-)-isomer. umich.edu Similarly, for the this compound analog (-)-2, the VAChT Kᵢ was 1.6 ± 0.1 nM, while the (+)-2 enantiomer had a Kᵢ of 34.0 ± 7.9 nM, demonstrating a substantial difference in affinity. escholarship.org This stereospecificity is a critical factor in the design and evaluation of this compound-based ligands for targeting VAChT. nih.gov

Interaction Profile with Off-Target Receptors

While this compound and its analogs are known for their high affinity and selectivity for VAChT, some interactions with off-target receptors, particularly sigma (σ) receptors, have been observed for certain derivatives. nih.govescholarship.orgresearchgate.netnih.govresearchgate.net Sigma receptors are a class of receptors found in the central nervous system and other tissues, and their interaction with VAChT ligands can be a consideration in the development of highly selective probes and potential therapeutics. nih.govescholarship.orgresearchgate.netnih.govresearchgate.net

Studies have evaluated the binding affinity of this compound analogs to σ1 and σ2 receptors in addition to VAChT. nih.govescholarship.orgresearchgate.netnih.gov While some this compound derivatives show high selectivity for VAChT over sigma receptors, others may exhibit nanomolar affinities for sigma receptors. researchgate.netresearchgate.net For example, (-)-2-methylspirothis compound showed a 29-fold weaker affinity for σ1 receptors and negligible binding to σ2 receptors compared to its VAChT affinity. researchgate.net Conversely, some spiroindoline derivatives, while structurally different from benzovesamicols, have shown comparable affinities for VAChT and σ1/σ2 receptors, highlighting the challenge in achieving high selectivity for some vesamicol-based structures. hzdr.de The interaction with sigma receptors is an important aspect to consider when developing this compound analogs for specific research or potential clinical applications to ensure target specificity. nih.govresearchgate.netresearchgate.net

Sigma Receptor Binding Characteristics (e.g., σ1, σ2)

Sigma receptors (σ-receptors) are a class of proteins distinct from opioid receptors, with two main subtypes: sigma-1 (σ1) and sigma-2 (σ2). researchgate.netnih.govwikipedia.orgoncotarget.com These receptors are expressed in the central nervous system and peripheral tissues and have been implicated in various physiological and pathological processes. researchgate.netwikipedia.orgoncotarget.commdpi.com The binding of vesamicol and its derivatives, including this compound analogs, to sigma receptors is a well-known phenomenon that can impact their specificity for VAChT. nih.govumich.edusnmjournals.orgresearchgate.net

Studies have assessed the binding affinities of various this compound analogs for σ1 and σ2 receptors. For example, (-)-2-methylspirothis compound, a this compound analog, demonstrated a weaker affinity for σ1 receptors compared to its affinity for VAChT, and negligible binding to σ2 receptors. researchgate.netresearchgate.netnih.gov Another analog, (-)-FEOBV (fluoroethoxythis compound), showed a significantly stronger affinity for VAChT compared to sigma receptors in studies using human-sourced σ1 receptors. researchgate.netresearchgate.netnih.gov this compound analogs incorporating a carbonyl group have also been reported to display low affinity for both σ1 and σ2 receptors. nih.gov

The affinity of vesamicol itself for VAChT, σ1, and σ2 receptors has been investigated, but comparisons between different vesamicol analogs and vesamicol as a reference can be challenging due to variations in the in vitro binding assay methods used. nih.gov

Assessment of Selectivity Ratios (VAChT vs. Off-Target)

Selectivity is a critical characteristic for VAChT ligands intended for imaging or research, as off-target binding can lead to inaccurate results and complicate interpretation. diva-portal.org The selectivity of this compound analogs for VAChT over sigma receptors is a key parameter evaluated in their characterization.

(-)-2-methylspirothis compound has shown a 29-fold selectivity towards VAChT versus the σ1 receptor. researchgate.netresearchgate.netnih.gov For (-)-FEOBV, a re-evaluation using human σ1 receptors indicated a VAChT/σ1 selectivity ratio above 300. nih.gov this compound analogs with a carbonyl group have demonstrated high selectivity for VAChT over both σ1 and σ2 receptors. nih.gov

Achieving high selectivity for VAChT over sigma receptors has been a persistent challenge in the development of vesamicol-based ligands. snmjournals.orgresearchgate.net However, modifications to the this compound scaffold have shown promise in improving selectivity. diva-portal.org Selectivity is influenced by the relative affinities, tissue distribution, and density of the target and off-target sites. diva-portal.org

Investigations of VAChT Expression and Localization in Cholinergic Systems in Preclinical Models

Preclinical studies using animal models have been instrumental in understanding the expression and localization of VAChT in cholinergic systems and evaluating the utility of this compound analogs as probes for these systems. VAChT is uniquely expressed in cholinergic neurons and is concentrated in synaptic vesicles. researchgate.netumich.eduumich.edu Its distribution highly correlates with other presynaptic cholinergic markers like choline (B1196258) acetyltransferase (ChAT). umich.eduumich.edu

Studies using radiolabeled this compound analogs, such as (-)-[18F]FEOBV, in rodents and nonhuman primates have demonstrated brain uptake and regional distribution consistent with the known distribution of cholinergic terminals. umich.edusnmjournals.orgresearchgate.net High localization has been observed in brain areas rich in presynaptic cholinergic elements. umich.eduresearchgate.net For instance, in rodents, (-)-[18F]FEOBV showed differential binding in the cortex, cerebellum, and striatum. snmjournals.org Autoradiography of rat brain following injection of (-)-[18F]FEOBV revealed high localization in cholinergic areas. umich.eduresearchgate.net The regional distribution in rodents was largely unchanged by pretreatment with agents affecting dopamine (B1211576) or sigma receptor systems, suggesting specific binding to cholinergic sites in vivo, unlike some other vesamicol analogs that showed interactions with these systems. umich.edu

PET studies in male cynomolgus monkeys with this compound analogs like (-)-[11C]TZ659 and (-)-[18F]VAT have shown high accumulation in the striatum and low accumulation in the cerebellum, consistent with the distribution of cholinergic innervation. nih.gov

These preclinical investigations have provided strong support for the use of certain this compound analogs as tools for imaging and quantifying VAChT in the brain, paving the way for their translation to human studies. nih.govresearchgate.netsnmjournals.orgresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 123845 |

| Vesamicol | 66845 |

| (-)-2-methylspirothis compound | Not readily available in search results |

| (-)-FEOBV | Not readily available in search results |

| (-)-[11C]TZ659 | Not readily available in search results |

| (-)-[18F]VAT | Not readily available in search results |

| Haloperidol | 3559 |

| Raclopride | 5070 |

| (+)-Pentazocine | 6326 |

| DTG | 3051 |

| (-)-5-123I-iodothis compound (123I-IBVM) | Not readily available in search results |

| 5-IBVM | Not readily available in search results |

| 6-IBVM | Not readily available in search results |

| Acetylcholine | 187 |

Data Tables

Based on the search results, specific quantitative binding data for this compound itself across various receptors is not consistently presented in a format suitable for a single comprehensive table. However, data for key analogs like (-)-2-methylspirothis compound and (-)-FEOBV are available.

Table 1: Binding Affinities of Selected this compound Analogs

| Compound | Target | Affinity (Ki) | Assay System | Source |

| (-)-2-methylspirothis compound | VAChT | 16 ± 4 nM | Not specified in detail | researchgate.netresearchgate.netnih.gov |

| (-)-2-methylspirothis compound | σ1 | 29-fold weaker than VAChT affinity | Not specified in detail | researchgate.netresearchgate.netnih.gov |

| (-)-2-methylspirothis compound | σ2 | > 1 μM | Not specified in detail | researchgate.netresearchgate.netnih.gov |

| (-)-FEOBV | VAChT | 19.6 nM | PC12A123.7 cells (human VAChT) | nih.gov |

| (-)-FEOBV | σ1 | 209 nM | Rat brain | nih.gov |

| (-)-FEOBV | σ1 | Tenfold weaker than previous report (human σ1) | Not specified in detail | nih.gov |

Table 2: Selectivity Ratios for Selected this compound Analogs

| Compound | Selectivity Ratio (VAChT vs. Off-Target) | Off-Target | Source |

| (-)-2-methylspirothis compound | 29-fold | σ1 | researchgate.netresearchgate.netnih.gov |

| (-)-FEOBV | > 300-fold | σ1 | nih.gov |

| This compound analogs with carbonyl group | High selectivity | σ1 and σ2 | nih.gov |

Table 3: Regional Brain Accumulation of Radiolabeled this compound Analogs in Preclinical Models

| Compound | Model Organism | Brain Region | Accumulation Level (%ID/g) | Time after injection | Source |

| (-)-[11C]TZ659 | Rat | Striatum | 0.593 | 30 min | nih.gov |

| (-)-[11C]TZ659 | Rat | Cortex | 0.262 | 30 min | nih.gov |

| (-)-[11C]TZ659 | Rat | Cerebellum | 0.157 | 30 min | nih.gov |

| (-)-[18F]VAT | Rat | Whole brain | 0.684 | 5 min | nih.gov |

| (-)-[18F]VAT | Rat | Whole brain | 0.482 | 30 min | nih.gov |

| (-)-[18F]VAT | Rat | Whole brain | 0.425 | 60 min | nih.gov |

| (-)-[18F]VAT | Rat | Whole brain | 0.409 | 120 min | nih.gov |

| (-)-[123I]IBVM | Rat | Striatum | 0.69 | 30 min | nih.gov |

| (-)-[123I]IBVM | Rat | Cortex | 0.57 | 30 min | nih.gov |

| (-)-[123I]IBVM | Rat | Striatum | 0.61 | 60 min | nih.gov |

| (-)-[123I]IBVM | Rat | Cortex | 0.38 | 60 min | nih.gov |

The pharmacological profile of this compound and its analogs, particularly their binding characteristics to VAChT and other receptors, is crucial for assessing their utility as research tools and potential imaging agents.

Sigma Receptor Binding Characteristics (e.g., σ1, σ2)

Sigma receptors (σ-receptors), comprising σ1 and σ2 subtypes, are distinct proteins found in the central nervous system and peripheral tissues. researchgate.netnih.govwikipedia.orgoncotarget.com Interactions between vesamicol-based compounds, including this compound derivatives, and sigma receptors are well-documented and represent a significant consideration for achieving VAChT selectivity. nih.govumich.edusnmjournals.orgresearchgate.net

Studies evaluating the binding of various this compound analogs to σ1 and σ2 receptors have revealed varying affinities. For instance, (-)-2-methylspirothis compound, an analog, exhibits a lower affinity for σ1 receptors compared to its VAChT affinity and demonstrates negligible binding to σ2 receptors. researchgate.netresearchgate.netnih.gov Another analog, (-)-FEOBV (fluoroethoxythis compound), has shown a considerably higher affinity for VAChT than for sigma receptors in studies utilizing human σ1 receptors. researchgate.netresearchgate.netnih.gov Furthermore, this compound analogs containing a carbonyl group have been reported to possess low affinity for both σ1 and σ2 receptors. nih.gov Direct comparisons of binding affinities between different vesamicol analogs and vesamicol can be complex due to variations in the in vitro assay methodologies employed. nih.gov

Assessment of Selectivity Ratios (VAChT vs. Off-Target)

The selectivity of this compound analogs for VAChT over off-target binding sites is a critical determinant of their effectiveness and reliability as probes for the cholinergic system. diva-portal.org High selectivity is essential to avoid confounding effects from binding to other proteins.

(-)-2-methylspirothis compound has demonstrated a 29-fold selectivity for VAChT over the σ1 receptor. researchgate.netresearchgate.netnih.gov For (-)-FEOBV, a re-evaluation using human σ1 receptors indicated a VAChT/σ1 selectivity ratio exceeding 300. nih.gov this compound analogs featuring a carbonyl group have exhibited high selectivity for VAChT relative to both σ1 and σ2 receptors. nih.gov Developing vesamicol-based ligands with high selectivity for VAChT over sigma receptors has been a notable challenge, although structural modifications to the this compound scaffold have shown promise in enhancing selectivity. diva-portal.org Selectivity is influenced by the relative binding affinities, tissue distribution, and density of the target and off-target sites. diva-portal.org

Investigations of VAChT Expression and Localization in Cholinergic Systems in Preclinical Models

Preclinical investigations using animal models have been fundamental in characterizing the expression and localization of VAChT within cholinergic systems and evaluating the potential of this compound analogs as tools for studying these pathways. VAChT is specifically expressed in cholinergic neurons and is concentrated within synaptic vesicles. researchgate.netumich.eduumich.edu Its distribution closely mirrors that of other presynaptic cholinergic markers, such as choline acetyltransferase (ChAT). umich.eduumich.edu

Studies employing radiolabeled this compound analogs, such as (-)-[18F]FEOBV, in rodents and nonhuman primates have demonstrated brain uptake and regional distribution patterns consistent with the known localization of cholinergic terminals. umich.edusnmjournals.orgresearchgate.net High concentrations have been observed in brain regions abundant in presynaptic cholinergic elements. umich.eduresearchgate.net For example, in rodents, (-)-[18F]FEOBV showed differential binding in the cortex, cerebellum, and striatum. snmjournals.org Autoradiographic studies of rat brain following administration of (-)-[18F]FEOBV revealed high localization in cholinergic areas. umich.eduresearchgate.net Unlike some other vesamicol analogs that interact with dopaminergic or sigma receptor systems, the regional distribution of (-)-[18F]FEOBV in rodents was largely unaffected by pretreatment with agents targeting these systems, suggesting specific binding to cholinergic sites in vivo. umich.edu

PET studies in male cynomolgus monkeys using this compound analogs like (-)-[11C]TZ659 and (-)-[18F]VAT have shown high accumulation in the striatum and low accumulation in the cerebellum, consistent with the distribution of cholinergic innervation. nih.gov These preclinical studies have provided substantial support for the use of certain this compound analogs as effective tools for imaging and quantifying VAChT in the brain, facilitating their translation to human studies. nih.govresearchgate.netsnmjournals.orgresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 123845 |

| Vesamicol | 66845 |

| (-)-2-methylspirothis compound | Not readily available in search results |

| (-)-FEOBV | Not readily available in search results |

| (-)-[11C]TZ659 | Not readily available in search results |

| (-)-[18F]VAT | Not readily available in search results |

| Haloperidol | 3559 |

| Raclopride | 5070 |

| (+)-Pentazocine | 6326 |

| DTG | 3051 |

| (-)-5-123I-iodothis compound (123I-IBVM) | Not readily available in search results |

| 5-IBVM | Not readily available in search results |

| 6-IBVM | Not readily available in search results |

| Acetylcholine | 187 |

Data Tables

The following tables present selected binding affinity and regional brain accumulation data for this compound analogs based on the search results.

| Compound | Target | Affinity (Ki) | Assay System | Source |

|---|---|---|---|---|

| (-)-2-methylspirothis compound | VAChT | 16 ± 4 nM | Not specified in detail | researchgate.netresearchgate.netnih.gov |

| (-)-2-methylspirothis compound | σ1 | 29-fold weaker than VAChT affinity | Not specified in detail | researchgate.netresearchgate.netnih.gov |

| (-)-2-methylspirothis compound | σ2 | > 1 μM | Not specified in detail | researchgate.netresearchgate.netnih.gov |

| (-)-FEOBV | VAChT | 19.6 nM | PC12A123.7 cells (human VAChT) | nih.gov |

| (-)-FEOBV | σ1 | 209 nM | Rat brain | nih.gov |

| (-)-FEOBV | σ1 | Tenfold weaker than previous report (human σ1) | Not specified in detail | nih.gov |

Structure Activity Relationship Sar Studies and Analog Development of Benzovesamicol

Systematic Modification of the Benzovesamicol Scaffold

The this compound scaffold consists of a tetralin moiety, a piperidine (B6355638) ring, and a phenyl group attached to the piperidine ring nih.gov. Modifications have been made across these regions to explore their effects on binding properties nih.govnih.govmdpi.com.

Substituent Effects on the Tetralin Moiety (e.g., C5 position)

Modifications to the tetralin moiety, particularly at the C5 position, have been explored. For instance, the introduction of a fluoroethoxy group at the 5-position of the tetralin moiety in this compound analogs has been shown to potentially improve affinity and selectivity for VAChT versus σ receptors mdpi.com. An example is (-)-(2R,3R)-trans-2-hydroxy-3-(4-phenylpiperidino)-5-(2-[18F]fluoroethoxy)-1,2,3,4-tetralin ([18F]FEOBV), a fluorine-18 (B77423) labeled analog designed for PET imaging umich.eduumich.edu. Studies with [18F]FEOBV in rodents showed high localization in brain areas rich in presynaptic cholinergic elements and low interaction with dopamine (B1211576) or sigma receptor systems in vivo, suggesting high specificity umich.edu.

Alterations to the Piperidine Ring and Substituents (e.g., piperazine (B1678402) replacement)

Alterations to the piperidine ring and its substituents have also been investigated. Replacing the piperidine ring with a piperazine ring in certain vesamicol (B58441) analogs has been shown to affect affinity and selectivity for VAChT over σ1 and σ2 receptors tubitak.gov.tr. However, replacing the phenylpiperidine in this compound with phenylpiperazine, benzylpiperidine, or pyridinyl piperidine in some analogs resulted in lower VAChT affinity compared to this compound nih.gov. The introduction of a benzoylpiperidine portion has also been explored, sometimes leading to increased stability and reduced off-target binding, although the impact on VAChT affinity can vary mdpi.com.

Introduction of Bridging Groups (e.g., carbonyl group)

The introduction of bridging groups between different parts of the this compound structure is another strategy used in SAR studies nih.govnih.govmdpi.com. Specifically, interposing a carbonyl group between the phenyl and piperidine rings of the this compound structure has led to a class of analogs that can significantly reduce σ receptor binding while maintaining high VAChT binding nih.gov. This modification appears to be a successful strategy for improving selectivity nih.gov.

Impact of Structural Changes on VAChT Binding Affinity and Selectivity

Structural modifications to the this compound scaffold have a significant impact on its binding affinity for VAChT and its selectivity over other receptors, particularly sigma receptors nih.govnih.govmdpi.comtubitak.gov.trnih.gov. This compound itself has been confirmed to be among the most affine VAChT ligands nih.gov. However, many compounds with high VAChT affinity can also show considerable affinity for the σ1 receptor nih.gov.

Introducing a carbonyl group between the phenyl and piperidine rings has been shown to improve selectivity by reducing sigma receptor binding nih.gov. For example, compounds like (-)-trans-2-hydroxy-3-(4-(4-fluorobenzoyl)piperidino)-tetralin and 5-amino-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4,-tetrahydro-naphthalene, which contain a carbonyl bridge, have demonstrated high affinity and selectivity for VAChT versus σ receptors nih.gov. Some novel carbonyl-containing ligands have shown VAChT affinities in the low nanomolar range and significantly higher selectivity over σ receptors compared to vesamicol nih.gov.

The stereochemistry of this compound analogs is also crucial for VAChT binding. The (-)-isomer of this compound analogs is generally more potent than the (+)-isomer and the racemate, indicating stereoselective binding to VAChT tubitak.gov.trresearchgate.net.

Design and Evaluation of Novel this compound-Derived Chemical Entities

The insights gained from SAR studies have guided the design and evaluation of novel this compound-derived chemical entities with improved properties for potential use as imaging agents nih.govnih.govacs.orgmdpi.comnih.govtubitak.gov.trnih.gov. The goal is to develop ligands with high VAChT affinity, excellent selectivity over off-target sites (especially sigma receptors), and favorable pharmacokinetic properties for in vivo imaging nih.govnih.govnih.gov.

Novel analogs incorporating features like fluoroethoxy groups on the tetralin ring or carbonyl bridges have been synthesized and evaluated nih.govmdpi.com. For instance, [18F]fluoroethoxy-benzovesamicol ([18F]FEOBV) was developed as a PET radiotracer, demonstrating high localization in cholinergic areas in animal studies umich.eduumich.edu. Other novel carbonyl-containing compounds have shown promising in vitro binding profiles with high potency and selectivity for VAChT nih.govnih.gov.

Ongoing research involves further structural optimization, including modifications to the tetralin and piperidine rings, and the introduction of various substituents and bridging groups, to identify compounds with optimal binding characteristics and pharmacokinetic profiles for clinical applications nih.gov. Computational modeling techniques, such as QSAR and molecular docking, are also being applied to understand the structural features important for VAChT binding and to guide the design of new ligands nih.gov.

VAChT Binding Affinity Data for Selected Compounds

| Compound | VAChT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (VAChT vs σ1) | Selectivity (VAChT vs σ2) | Citation |

| This compound | 1.32 | - | - | - | - | nih.gov |

| (-)-FEOBV | 19.6 ± 1.1 | 209 ± 94 | - | ~11-fold | - | acs.orgnih.gov |

| Compound 9g (Carbonyl-containing analog) | 11.4 ± 3.67 | 12100 ± 2400 | 4220 ± 200 | >1000-fold | ~370-fold | nih.gov |

| Compound 10g (Carbonyl-containing analog) | 10.2 ± 0.76 | 15300 ± 2870 | 20700 ± 2670 | >1500-fold | >2000-fold | nih.gov |

| (-)-trans-114 (Fluoroethoxy analog) | 0.59 | >10000 | >10000 | >10000-fold | >10000-fold | researchgate.net |

| (+/-)-trans-2-Hydroxy-3-(4-(4-[(18)F]fluorobenzoyl)piperidino)tetralin (9e) | 2.70 | 191 | 251 | ~70-fold | ~93-fold | researchgate.net |

Note: Ki values and selectivity factors can vary depending on the experimental conditions and the source of VAChT and sigma receptors used in the assay. The data presented here are from the cited sources.

Preclinical Pharmacological and Neurobiological Investigations of Benzovesamicol Analogs

In Vitro Methodologies for Pharmacological Characterization

In vitro techniques are fundamental in the initial screening and characterization of novel benzovesamicol analogs. These methods allow for the determination of binding affinities and selectivity for the VAChT, providing essential data to guide further development.

Competitive binding assays are a primary tool for quantifying the affinity of this compound analogs for the VAChT. These assays typically utilize tissue homogenates from brain regions known to have a high density of cholinergic neurons, such as the striatum. The principle of the assay involves the competition between a radiolabeled ligand, often [3H]vesamicol, and the unlabeled this compound analog for binding to the VAChT. By measuring the displacement of the radioligand at various concentrations of the analog, the binding affinity (Ki) can be determined.

Several studies have employed this methodology to evaluate a range of this compound derivatives. For instance, the synthesis and evaluation of new stereospecific this compound analogues revealed that compounds like (E)-(R,R)-5-AOIBV and (R,R)-5-FPOBV exhibited high binding affinities for human VAChT, with Kd values of 0.45 and 0.77 nM, respectively. nih.gov This indicated that elongating the chain at the 5-position of the this compound structure was well-tolerated at the vesamicol (B58441) binding site. nih.gov Conversely, the (S,S) enantiomers displayed approximately 10-fold lower affinity. nih.gov Another study focused on 5-substituted this compound analogs containing N-substituted amides. nih.gov Among fifteen synthesized compounds, benzyl (B1604629) derivatives (±)-7i and (±)-7l demonstrated the highest affinities for VAChT. nih.gov However, even the more potent enantiomer of (±)-7i had an affinity that was not considered sufficient for further preclinical evaluation. nih.gov

These competitive binding assays are critical for establishing the structure-activity relationship of new analogs and for selecting promising candidates for further investigation.

Table 1: Binding Affinities of Selected this compound Analogs for VAChT

| Compound | Binding Affinity (Kd or Ki in nM) | Tissue Source | Radioligand |

|---|---|---|---|

| (E)-(R,R)-5-AOIBV | 0.45 | Human VAChT | [3H]vesamicol |

| (R,R)-5-FPOBV | 0.77 | Human VAChT | [3H]vesamicol |

| (E)-(S,S)-5-AOIBV | 4.3 | Human VAChT | [3H]vesamicol |

| (S,S)-5-FPOBV | 8.4 | Human VAChT | [3H]vesamicol |

| (R,R)-4-MAIBV | 8.8 | Human VAChT | [3H]vesamicol |

| (-)-7i | 56.7 | Not Specified | Not Specified |

Receptor autoradiography provides a visual representation of the distribution and density of binding sites for a specific ligand within tissue sections. In the context of this compound analogs, this technique is used to map the anatomical location of VAChT in the brain. Brain slices are incubated with a radiolabeled this compound analog, and the resulting pattern of radioactivity is captured on film or with a sensitive detector.

Autoradiographic analysis using [3H]vesamicol in the rat brain has shown a high concentration of binding sites in areas rich in cholinergic neurons, such as the interpeduncular nucleus and cranial nerve nuclei. nih.gov Moderate levels of binding were observed in the caudate-putamen, nucleus accumbens, and olfactory tubercle. nih.gov The distribution of [3H]vesamicol binding has been found to be highly correlated with the distribution of other cholinergic markers like acetylcholine (B1216132), acetylcholinesterase, and choline (B1196258) acetyltransferase (ChAT). nih.gov These studies confirm that this compound analogs bind to sites anatomically associated with cholinergic neurons, which is consistent with their targeting of the VAChT. nih.gov

Correlation of this compound Binding with Endogenous Cholinergic Markers in Preclinical Systems (e.g., ChAT, AChE, High-Affinity Choline Uptake)

A fundamental requirement for a radioligand targeting a specific neuronal system is that its distribution in the brain should correlate strongly with the known locations of other established markers for that system. For this compound and its analogs, which target the VAChT, extensive preclinical studies have demonstrated a high degree of correlation with the distribution of other key proteins involved in presynaptic acetylcholine metabolism. umich.edu

The tissue distribution of VAChT, as mapped by vesamicol binding, is uniquely co-located with choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, as well as with the high-affinity choline uptake (HACU) protein and acetylcholinesterase (AChE). umich.edu In vivo studies using radiolabeled this compound analogs have consistently confirmed this relationship. For instance, the regional brain distribution of (-)-[¹¹C]-5-(N-methylamino)this compound ((-)-[¹¹C]MABV) in mice showed concentration rankings (striatum > cortex > hippocampus > hypothalamus > cerebellum) that are consistent with the reported distributions of other presynaptic cholinergic markers. nih.gov

Similarly, autoradiography of rat brains following intravenous injection of (-)-[¹⁸F]FEOBV demonstrated high localization in brain regions known to be rich in presynaptic cholinergic elements. nih.gov This strong correspondence validates that this compound analogs are specific and reliable markers for the functional integrity of cholinergic synapses. umich.edu

Table 2: Correlation of this compound Analog Distribution with Cholinergic Markers

| This compound Analog | Cholinergic Marker | Correlation Finding | Brain Regions of High Correlation | Source |

|---|---|---|---|---|

| General Vesamicol Binding | ChAT, High-Affinity Choline Uptake, AChE | VAChT distribution is highly correlated and uniquely distributed with these markers. | N/A | umich.edu |

| (-)-[¹¹C]MABV | General Presynaptic Cholinergic Markers | In vivo distribution rank order is consistent with the known distribution of cholinergic markers. | Striatum, Cortex, Hippocampus | nih.gov |

| (-)-[¹⁸F]FEOBV | General Presynaptic Cholinergic Elements | Autoradiography showed high localization in areas rich in cholinergic markers. | Cholinergic-rich areas | nih.gov |

Computational and Theoretical Investigations of Benzovesamicol

Molecular Modeling and Docking Studies of VAChT-Ligand Interactions

Molecular modeling and docking are crucial computational techniques used to predict how a ligand, such as Benzovesamicol, binds to its receptor, the vesicular acetylcholine (B1216132) transporter (VAChT). These studies help elucidate the specific molecular interactions that govern binding affinity and selectivity.

Until recently, the lack of an experimentally determined structure for VAChT meant that researchers had to rely on homology models or predicted structures, such as those from the AlphaFold Protein Structure Database, for docking studies. nih.gov Despite this limitation, these models provided valuable initial insights into the binding of vesamicol (B58441) derivatives.

A significant breakthrough occurred with the determination of the cryo-electron microscopy (cryo-EM) structure of human VAChT, including its complex with the parent compound, vesamicol. nih.gov This experimental structure provides a high-resolution view of the ligand binding site and has been instrumental in validating and refining previous computational models.

Docking studies, validated by molecular dynamics (MD) simulations and the cryo-EM structure, reveal that the vesamicol scaffold binds within a negatively charged pocket inside the transporter. nih.gov This pocket accommodates the positively charged alkylamine group common to vesamicol and its analogs. Key interactions between the vesamicol scaffold and VAChT have been identified:

Electrostatic Interactions: A critical interaction occurs between the positively charged piperidinyl nitrogen of the ligand and the acidic residue Aspartate-398 (Asp398). nih.gov

Conformational Adjustments: The binding of different ligands can induce subtle conformational changes in the receptor. For instance, the residue Tyrosine-428 (Tyr428) has been observed to adopt different orientations to better accommodate either the natural substrate acetylcholine or the inhibitor vesamicol. nih.gov

These modeling studies are essential for understanding the structure-affinity relationships observed in various this compound analogs. For example, modifications to the this compound skeleton have been shown to produce compounds with Ki values for VAChT ranging from the nanomolar to the micromolar range, and computational models help explain why certain structural changes lead to higher affinity. nih.govufz.de

| Amino Acid Residue | Interaction Type | Role in Binding | Reference |

|---|---|---|---|

| Asp398 | Electrostatic | Forms a direct electrostatic interaction with the positively charged piperidinyl nitrogen of the ligand. | nih.gov |

| Glu309 | Electrostatic Environment | Positioned above the phenyl group of the ligand, contributing to the negatively charged binding pocket. | nih.gov |

| Asp193 | Electrostatic Environment | Located near the cyclohexanol (B46403) moiety, contributing to the overall binding environment. | nih.gov |

| Asp425 | Electrostatic Environment | Located near the cyclohexanol moiety, contributing to the overall binding environment. | nih.gov |

| Tyr428 | Conformational Fit | Flips its side chain to better accommodate the specific shape of the bound ligand (vesamicol vs. acetylcholine). | nih.gov |

Conformational Analysis of this compound and its Precursors

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a drug molecule like this compound, its three-dimensional shape is critical for its ability to bind to its target receptor. While extensive dedicated studies focusing solely on the conformational landscape of this compound in solution were not found in the reviewed literature, insights into its relevant conformation can be derived from docking and structural studies.

The biologically active conformation of this compound is the specific shape it adopts when bound to VAChT. The cryo-EM structure of the related compound vesamicol bound to VAChT shows the molecule in a specific, low-energy pose that maximizes favorable interactions within the binding pocket. nih.gov In this bound state, the molecule's flexible rings and side chains are locked into a single conformation. Molecular docking simulations inherently explore various conformations of the ligand to find the one that best fits the receptor's active site, further confirming the likely bound structure. nih.gov

The analysis of structural changes in various vesamicol derivatives and their effect on binding affinity implicitly points to the importance of conformation. nih.gov Modifications to the different ring systems of the molecule can restrict or alter the range of accessible conformations, which in turn influences how well the molecule can fit into the VAChT binding site.

Quantum Chemical Calculations for Structural Insights

Quantum chemical calculations use the principles of quantum mechanics to model molecules and compute their properties. These methods can provide deep insights into a molecule's electronic structure, which governs its geometry, stability, and reactivity. While specific, detailed quantum chemical studies on this compound itself are not prominent in the surveyed literature, the application of these methods is a standard approach in modern drug design to understand ligand-receptor interactions.

Commonly used methods like Density Functional Theory (DFT) could be applied to this compound to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule with high accuracy.

Determine Electronic Properties: Compute the distribution of electrons and electrostatic potential on the molecular surface. This is crucial for understanding interactions with the charged amino acid residues in the VAChT binding pocket. nih.gov

Calculate Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity and its ability to participate in charge-transfer interactions.

Such calculations would complement molecular docking studies by providing more accurate parameters, such as atomic charges, for the ligand, leading to more reliable predictions of binding affinity and orientation. nih.gov

Challenges and Future Directions in Preclinical Benzovesamicol Research

Strategies for Minimizing Off-Target Binding in Preclinical Models

A significant challenge in developing benzovesamicol-based radiotracers is their potential binding to off-target sites, particularly sigma (σ) receptors. snmjournals.orgnih.govnih.govacs.orgresearchgate.net While this compound itself shows improved selectivity compared to vesamicol (B58441), some analogs still exhibit notable affinity for σ1 and σ2 receptors, which are expressed in the brain and can lead to non-specific binding, confounding the accurate quantification of VAChT density. snmjournals.orgnih.govnih.govacs.orgresearchgate.net

Strategies to minimize off-target binding in preclinical models include the rational design of this compound analogs with modified chemical structures aimed at reducing affinity for sigma receptors while maintaining or enhancing VAChT binding. nih.govhzdr.de Structure-activity relationship (SAR) studies are crucial in identifying the structural features responsible for off-target interactions. For instance, some studies have explored modifications to the piperidine (B6355638) ring or the introduction of different substituents on the this compound scaffold to improve selectivity. nih.govresearchgate.netdiva-portal.org

Preclinical evaluation of novel this compound analogs includes in vitro binding assays to determine their affinity and selectivity for VAChT relative to sigma receptors and other potential off-targets. nih.govhzdr.deresearchgate.net Compounds showing high VAChT affinity and significantly lower affinity for off-targets are then advanced to in vivo studies in animal models to assess their brain distribution and specificity using techniques like PET or SPECT imaging and ex vivo autoradiography. snmjournals.orgresearchgate.netacs.org

Advancements in this compound Analog Design for Enhanced Specificity and Pharmacological Profile in Preclinical Contexts

Researchers are synthesizing and evaluating libraries of this compound derivatives with variations in substituents, stereochemistry, and linker regions to identify compounds with enhanced binding affinity and selectivity for VAChT over sigma receptors and other targets. nih.govhzdr.deresearchgate.net For example, studies have investigated the impact of incorporating carbonyl groups or modifying the nitrogen substituents on the binding profile. nih.govresearchgate.net

Interactive Data Table 1: In Vitro Binding Affinities of Selected this compound Analogs

| Compound | VAChT Affinity (Ki or IC50) | Sigma-1 Receptor Affinity (Ki) | Sigma-2 Receptor Affinity (Ki) | Reference |

| (±)-Benzovesamicol | ~50 nM (IC50) | Not specified | Not specified | nih.gov |

| (-)-FEOBV | 19.6 nM (Ki) | 209 nM (Ki) | Not specified | nih.govacs.org |

| (±)-7i | High affinity | Evaluated | Evaluated | researchgate.net |

| (-)-7i | Seven times better affinity than (±)-7i | Evaluated | Evaluated | researchgate.net |

Note: Affinity values can vary depending on the specific assay conditions and source of tissue.

The impact of stereochemistry on binding is also a critical aspect of analog design. Studies have shown that different enantiomers of this compound analogs can exhibit significant differences in their affinity and selectivity for VAChT and off-target sites. researchgate.netmdpi.com Identifying the eutomer (the enantiomer with the desired pharmacological activity) is crucial for developing highly specific radiotracers.

Interactive Data Table 2: Stereochemical Impact on VAChT Binding (Example Data)

| Compound | Stereochemistry | VAChT Affinity | Sigma-1 Affinity | Sigma-2 Affinity | Reference |

| 7i | (±) Racemate | Promising | Evaluated | Evaluated | researchgate.net |

| 7i | (-) Enantiomer | 7x better than racemate | Evaluated | Evaluated | researchgate.net |

Preclinical evaluation of newly designed analogs includes comprehensive in vitro and in vivo studies to assess their binding characteristics, brain uptake, kinetics, and metabolic profile. snmjournals.orgresearchgate.netacs.org Advanced techniques like autoradiography are used to visualize the distribution of the tracer in brain tissue and confirm specific binding to VAChT-rich regions. acs.org

Future directions in analog design involve leveraging computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the binding affinities and selectivities of novel compounds before their synthesis. This can help prioritize the most promising candidates for experimental validation.

Furthermore, the development of this compound analogs with improved metabolic stability is an ongoing effort to minimize the formation of confounding radioactive metabolites. researchgate.net Strategies may include incorporating metabolically stable linkers or modifying sites prone to enzymatic cleavage.

The ultimate goal of these advancements in analog design is to develop this compound-based radiotracers that possess high affinity and specificity for VAChT, optimal pharmacokinetic properties for in vivo imaging, and a favorable metabolic profile, thereby enabling accurate and reliable assessment of cholinergic neuronal integrity in preclinical models of neurodegenerative diseases.

Q & A

Q. What validated methods are recommended for synthesizing and characterizing Benzovesamicol derivatives in preclinical studies?

- Methodological Answer : this compound derivatives are typically synthesized via palladium-catalyzed carbonylation for isotopic labeling (e.g., [¹¹C]) to study vesicular acetylcholine transporter (VAChT) binding . Characterization employs HPLC for purity analysis (>95%) and autoradiography to confirm target specificity in brain tissues. For non-isotopic analogs, affinity assays (e.g., competitive binding with [³H]vesamicol) and LC-MS validate structural integrity and pharmacological activity .

- Key Data : Radiochemical yields range from 5–25% for [¹¹C]-labeled derivatives, with VAChT binding specificity confirmed in post-mortem Alzheimer’s disease brain tissues .

Q. How is this compound’s pharmacological target (VAChT) experimentally validated in neurodegenerative disease models?

- Methodological Answer : In vitro autoradiography using human brain tissues and in vivo PET imaging in rodent models are standard. For example, [¹¹C]this compound derivatives are administered intravenously, followed by kinetic modeling to quantify VAChT density in regions like the striatum and cortex . Controls include co-injection with unlabeled vesamicol to assess nonspecific binding.

- Data Contradictions : Some derivatives exhibit high nonspecific binding in vivo despite in vitro specificity, necessitating structural optimization (e.g., halogen substitution) .

Q. What analytical techniques ensure reproducibility in this compound pharmacokinetic studies?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for plasma/tissue quantification, validated per FDA guidelines (linearity R² > 0.99, precision CV < 15%). Pharmacokinetic parameters (AUC, Cmax, t½) should be derived from non-compartmental analysis using software like Phoenix WinNonlin .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro VAChT binding affinity and in vivo PET imaging results for this compound analogs?

- Methodological Answer : Discrepancies often arise from blood-brain barrier (BBB) permeability issues or metabolic instability. Mitigation strategies:

- Lipophilicity Optimization : LogP values between 2–3 enhance BBB penetration (measured via shake-flask method) .

- Metabolite Identification : Use hepatic microsome assays and LC-HRMS to identify unstable metabolites .

- Dose-Response Modeling : Correlate in vitro IC₅₀ with in vivo receptor occupancy using the Lassen plot method .

Q. What experimental designs address the low radiochemical yield of [¹¹C]this compound derivatives?

- Methodological Answer : Improve yields via:

- Precursor Design : Use tert-butyloxycarbonyl (Boc)-protected amines to streamline [¹¹C]methylation .

- Automated Synthesis : Modular lab-on-chip systems reduce reaction time and improve consistency .

- Quality Control : Implement inline radioactivity detectors and thin-layer chromatography (TLC) for real-time yield monitoring .

Q. How should researchers approach contradictory data in VAChT expression studies across different Alzheimer’s disease cohorts?

- Methodological Answer : Contradictions may stem from cohort heterogeneity (e.g., disease stage, genetic factors). Solutions include:

Q. What methodologies optimize translational potential of this compound-based PET tracers for clinical trials?

- Methodological Answer :

- Tracer Kinetic Modeling : Use reversible (Logan plot) or irreversible (Patlak plot) models to quantify VAChT density .

- Test-Retest Reliability : Assess intra-subject variability (<10% coefficient of variation) in healthy controls .

- Regulatory Compliance : Adhere to Good Manufacturing Practice (GMP) for tracer production and ICH E6 guidelines for trial design .

Data Contradiction Analysis Framework

- Step 1 : Identify principal contradictions (e.g., in vitro vs. in vivo binding) and subordinate factors (e.g., BBB permeability) .

- Step 2 : Apply TRIZ principles to resolve technical contradictions (e.g., improve lipophilicity without increasing metabolic clearance) .

- Step 3 : Validate solutions via iterative experimentation and Bayesian statistical models to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.